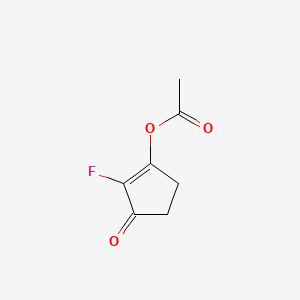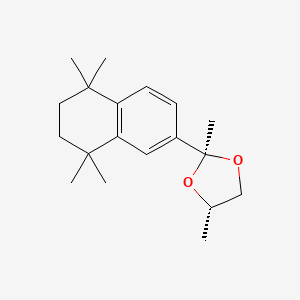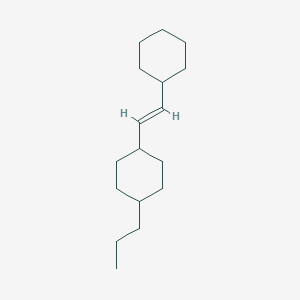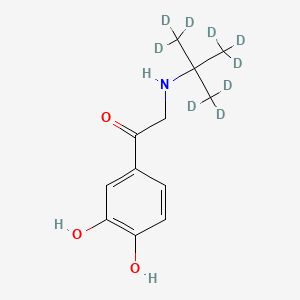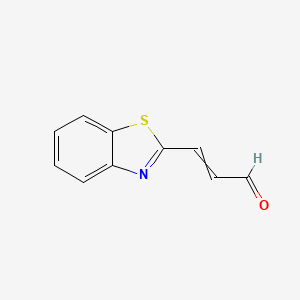
2-Pentanone, 3-(methoxymethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 3-(methoxymethylene)- is an organic compound with the molecular formula C7H12O2 It is a derivative of pentanone, where a methoxymethylene group is attached to the third carbon of the pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The water produced during the reaction is continuously removed to drive the reaction forward.
Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone.
Industrial Production Methods
Industrial production methods for 2-pentanone, 3-(methoxymethylene)- typically involve optimizing the reaction conditions and selecting appropriate catalysts to improve yield and product purity. Solid acid catalysts such as molecular sieves and heteropolyacids, as well as ionic liquid catalysts, have been shown to enhance the efficiency of the acetone condensation method .
化学反応の分析
Types of Reactions
Oxidation: 2-Pentanone, 3-(methoxymethylene)- can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the methoxymethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
2-Pentanone, 3-(methoxymethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-pentanone, 3-(methoxymethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced derivatives .
類似化合物との比較
Similar Compounds
2-Pentanone: A simpler ketone without the methoxymethylene group.
3-Methyl-2-pentanone: A methyl-substituted derivative of pentanone.
2-Butanone: A shorter chain ketone with similar reactivity.
Uniqueness
2-Pentanone, 3-(methoxymethylene)- is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these unique properties are advantageous .
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
3-(methoxymethylidene)pentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3 |
InChIキー |
KPUXTGCMBAXFLC-UHFFFAOYSA-N |
正規SMILES |
CCC(=COC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
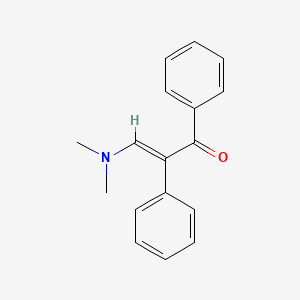
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
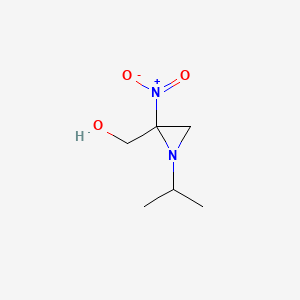

![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
